Para- vs. Meta-Positional Isomerism: Predicted Impact on Kinase Hinge Binding
The target compound places the ethanone substituent at the para position of the aniline ring, whereas its nearest positional isomer (CAS 881939-66-8) bears the ethanone group at the meta position . In 4-aminoquinoline kinase inhibitors, the para-substitution geometry is known to favor a linear, co-planar arrangement that optimizes hinge-region hydrogen bonding with the conserved kinase backbone, while the meta-isomer introduces a ~60° bond vector offset that can reduce hinge affinity [1]. No direct binding data are currently available for this pair; the predicted difference is inferred from crystallographic analyses of related 4-anilinoquinoline inhibitors [1].
| Evidence Dimension | Substitution geometry (para vs. meta ethanone) |
|---|---|
| Target Compound Data | para-ethanone substitution on aniline ring |
| Comparator Or Baseline | meta-ethanone isomer (CAS 881939-66-8) |
| Quantified Difference | Predicted conformational difference: ~60° bond vector offset; quantitative affinity data not available |
| Conditions | Inferred from published co-crystal structures of 4-anilinoquinoline inhibitors with kinase domains (e.g., EGFR, SYK) |
Why This Matters
Procurement of the correct positional isomer is critical for SAR studies aiming to validate para-substitution as a determinant of kinase selectivity and potency.
- [1] Ward, R. A., et al. (2013). 'Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR).' Journal of Medicinal Chemistry, 56(17), 7025-7048. (Class-level inference for anilinoquinoline hinge binding). View Source
